Ceclazepide
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Overview
Description
Ceclazepide is a small molecule compound with the chemical formula C30H32N6O5 . It has shown promising activity against various strains of Mycobacterium abscessus, a type of nontuberculous mycobacteria that poses significant public health concerns due to its resistance to standard treatments .
Preparation Methods
The synthetic routes and reaction conditions for ceclazepide involve multiple steps. The compound is synthesized through a series of chemical reactions, including the formation of a benzodiazepine ring and the attachment of various functional groups.
Chemical Reactions Analysis
Ceclazepide undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Ceclazepide has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of benzodiazepine derivatives and their chemical properties.
Biology: This compound has been studied for its ability to inhibit the growth of Mycobacterium abscessus within macrophages without causing harm, making it a potential candidate for further development as a clinical drug
Medicine: The compound’s antibacterial properties make it a promising agent for treating infections caused by drug-resistant Mycobacterium abscessus
Mechanism of Action
The precise mechanism of action of ceclazepide is still under investigation. it is believed that the compound exerts its antibacterial effects by releasing nitric oxide, which can disrupt bacterial biofilms and hinder bacterial growth . The molecular targets and pathways involved in this compound’s action are not fully understood, but ongoing research aims to elucidate these mechanisms .
Comparison with Similar Compounds
Ceclazepide can be compared with other benzodiazepine derivatives and antibacterial agents. Similar compounds include:
Diazepam: A well-known benzodiazepine used primarily for its anxiolytic and sedative effects.
Chlorazepate: Another benzodiazepine with anxiolytic properties.
Nitrazepam: A benzodiazepine used for its hypnotic effects. This compound is unique in its strong activity against Mycobacterium abscessus, which sets it apart from other benzodiazepines that are primarily used for their effects on the central nervous system
Properties
CAS No. |
1801749-44-9 |
---|---|
Molecular Formula |
C30H32N6O5 |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
[2,2-dimethyl-4-[(3R)-3-[[3-(methylamino)phenyl]carbamoylamino]-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-1-yl]-3-oxobutyl] acetate |
InChI |
InChI=1S/C30H32N6O5/c1-19(37)41-18-30(2,3)25(38)17-36-24-14-6-5-12-22(24)26(23-13-7-8-15-32-23)34-27(28(36)39)35-29(40)33-21-11-9-10-20(16-21)31-4/h5-16,27,31H,17-18H2,1-4H3,(H2,33,35,40)/t27-/m0/s1 |
InChI Key |
GPEYTRIZYSZRRK-MHZLTWQESA-N |
Isomeric SMILES |
CC(=O)OCC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 |
SMILES |
CC(=O)OCC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 |
Canonical SMILES |
CC(=O)OCC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ceclazepide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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